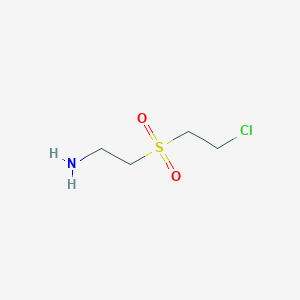

2-(2-Chloroethanesulfonyl)ethan-1-amine

Description

Significance of Sulfonamide and Haloalkylamine Functionalities in Synthetic Research

The two key functionalities present in 2-(2-Chloroethanesulfonyl)ethan-1-amine, the primary amine and the chloroethyl sulfone, are precursors to the highly significant sulfonamide and haloalkylamine classes of compounds.

The sulfonamide functional group (R-SO₂-NR'R'') is a cornerstone in medicinal chemistry. nih.gov Its continued prevalence in drug development is due to its high hydrolytic stability and its ability to engage in hydrogen bonding and interact with biological targets like amino acids and metal ions. nih.govresearchgate.net Sulfonamides are found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, anti-inflammatory agents, and hypoglycemics. ijpsjournal.comfrontiersrj.com Their synthesis, typically through the reaction of a sulfonyl chloride with a primary or secondary amine, is a fundamental transformation in organic synthesis. libretexts.org The amine group in this compound is a reactive handle that can be readily converted into a sulfonamide.

The haloalkylamine functionality , represented by the 2-chloroethanamine portion of the molecule's backbone, is a versatile building block in chemical synthesis. solubilityofthings.com These compounds possess both a nucleophilic amine and an electrophilic carbon atom attached to the halogen, allowing for a variety of chemical transformations. solubilityofthings.com They are frequently used as intermediates in the synthesis of pharmaceuticals and other complex organic molecules through reactions like nucleophilic substitution and amide formation. solubilityofthings.com

Overview of Research Trajectories for this compound

Research concerning this compound has primarily focused on its chemical synthesis. A key documented method involves a multi-step process for preparing its hydrochloride salt, which is often the more stable and commonly used form of the compound. google.comchemspider.com

A patented synthetic pathway begins with the reaction of 2-aminoethyl hydrogen sulfate (B86663) and 2-mercaptoethanol (B42355) to produce 2-(2'-hydroxyethylmercapto)ethylamine. google.com This intermediate then undergoes subsequent chlorination and oxidation steps to yield the final product, 2-(2'-chloroethylsulfonyl)ethylamine hydrochloride. google.com This method highlights a targeted effort to produce this specific bifunctional molecule in high purity and yield. google.com

While extensive applications are not widely documented, the compound's structure suggests clear research trajectories. Its potential lies in its use as a versatile intermediate. The primary amine can be functionalized to introduce new molecular fragments, while the chloroethanesulfonyl group can be used to link the molecule to other substrates through nucleophilic substitution or Michael addition reactions following elimination.

Chemical and Physical Properties

The following table summarizes the known properties of this compound and its common salt form.

| Property | This compound | 2-[(2-Chloroethyl)sulfonyl]ethanamine hydrochloride |

| Molecular Formula | C₄H₁₀ClNO₂S | C₄H₁₁Cl₂NO₂S |

| Molecular Weight | 159.65 g/mol | 208.10 g/mol |

| CAS Number | 139261-28-2 | 85739-74-8 |

| Synonyms | 2-((2-Chloroethyl)sulfonyl)ethanamine | 2-(2-chloroethanesulfonyl)ethylaminehydrochloride |

Data sourced from PubChem and ChemSpider. chemspider.comnih.gov

Patented Synthesis of this compound Hydrochloride

The table below outlines the synthetic steps described in the patent literature for the preparation of the compound's hydrochloride salt. google.com

| Step | Reactants | Process | Product |

| 1 | 2-Aminoethyl hydrogen sulfate, 2-Mercaptoethanol | Reaction in the presence of an inorganic base | 2-(2'-Hydroxyethylmercapto)ethylamine |

| 2 | 2-(2'-Hydroxyethylmercapto)ethylamine | Chlorination and Oxidation | 2-(2'-Chloroethylsulfonyl)ethylamine hydrochloride |

This synthetic route provides a high-yield pathway to the target compound. google.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

139261-28-2 |

|---|---|

Molecular Formula |

C4H10ClNO2S |

Molecular Weight |

171.65 g/mol |

IUPAC Name |

2-(2-chloroethylsulfonyl)ethanamine |

InChI |

InChI=1S/C4H10ClNO2S/c5-1-3-9(7,8)4-2-6/h1-4,6H2 |

InChI Key |

HPKMXOWNGSBOME-UHFFFAOYSA-N |

Canonical SMILES |

C(CS(=O)(=O)CCCl)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Chloroethanesulfonyl Ethan 1 Amine and Analogues

Direct Formation via Sulfonylation of Ethane-1,2-diamine Derivatives

A primary and straightforward method for synthesizing the target compound and its analogues is the direct sulfonylation of an amine. This involves the reaction of an amine with a sulfonyl chloride, a general and widely used method for creating the robust sulfonamide linkage. rsc.org

The most direct route involves the nucleophilic attack of an amine on the electrophilic sulfur atom of 2-chloroethanesulfonyl chloride. wikipedia.orgrit.edu When using a symmetric diamine like ethane-1,2-diamine, controlling the stoichiometry is crucial to favor the formation of the monosulfonylated product, 2-(2-chloroethanesulfonyl)ethan-1-amine, over the disulfonylated byproduct. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) generated during the reaction. youtube.com

The general reaction is as follows: ClCH2CH2SO2Cl + H2NCH2CH2NH2 -> ClCH2CH2SO2NHCH2CH2NH2 + HCl

Various primary and secondary amines can be used in this type of reaction to generate a library of analogous compounds. rsc.org For instance, the reaction of 2-chloroethanesulfonyl chloride has been documented with amines such as aniline (B41778) and octadecylamine (B50001) to produce the corresponding N-substituted sulfonamides. rit.edursc.org

| Amine Reactant | Sulfonyl Chloride | Base | Typical Solvent | Product Type |

|---|---|---|---|---|

| Ethane-1,2-diamine | 2-Chloroethanesulfonyl chloride | Triethylamine (B128534) | Dichloromethane (B109758) (CH2Cl2) | Monosulfonamide (target) or Disulfonamide |

| Aniline | 2-Chloroethanesulfonyl chloride | Sodium Hydroxide (B78521) (aq) | Dichloromethane (CH2Cl2) | N-phenyl-2-chloroethanesulfonamide |

| Octadecylamine | 2-Chloroethanesulfonyl chloride | Triethylamine | Benzene | N-octadecyl-2-chloroethanesulfonamide |

| General Primary/Secondary Amine | p-Toluenesulfonyl chloride | Triethylamine/DMAP | Dichloromethane (CH2Cl2) | N-substituted-p-toluenesulfonamide |

The outcome of the sulfonylation reaction is highly dependent on the specific conditions employed. Factors such as temperature, solvent, and the nature of the base can significantly impact the yield of the desired product and the selectivity between mono- and disulfonylation in diamines.

Temperature: Low temperatures, often around 0 °C, are typically used to control the exothermic nature of the reaction between the sulfonyl chloride and the amine. rsc.orgnih.gov This helps to minimize the formation of side products. However, for less reactive amines or sulfonating agents, higher temperatures, even up to 140°C, may be necessary to drive the reaction to completion. google.com

Solvent: The choice of solvent can influence reaction rates and product distribution. Aprotic solvents like dichloromethane (CH2Cl2) and acetone (B3395972) are commonly used. rsc.org In some cases, greener and more sustainable options like deep eutectic solvents (DESs) based on choline (B1196258) chloride have been successfully employed for sulfonamide synthesis, offering high yields at ambient temperature. uniba.it The polarity of the solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction course. rit.edu

Base: A base is almost always required to scavenge the HCl produced. Organic bases like triethylamine and pyridine (B92270) are common choices. youtube.com The base's strength and steric hindrance can affect the reaction. For instance, in the synthesis of certain sulfonamides, 2,6-lutidine was found to give better results than triethylamine. nih.gov The absence of a suitable base can lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.

| Parameter | Condition | Effect on Reaction | Reference Example |

|---|---|---|---|

| Temperature | Low (e.g., 0 °C) | Controls exothermicity, minimizes side products. | Addition of 2-chloroethanesulfonyl chloride to aniline in CH2Cl2 at 0 °C. rsc.org |

| Temperature | Elevated (e.g., >100 °C) | Required for less reactive starting materials. | Sulfonation with less reactive agents like chlorosulfonic acid. google.com |

| Solvent | Aprotic (e.g., CH2Cl2) | Commonly used, good solubility for many reactants. | General sulfonylation of amines. nih.gov |

| Solvent | Deep Eutectic Solvent (DES) | Environmentally friendly, can give high yields at room temperature. | Sulfonamide synthesis in Choline Chloride/Glycerol (B35011). uniba.it |

| Base | Triethylamine | Effective HCl scavenger for primary and secondary amines. | Sulfonylation of various primary amines. nih.gov |

| Base | 2,6-Lutidine | Improved results for less nucleophilic amines like anilines. | Protection of anilines as Nms-amides. nih.gov |

Strategic Use of Amine Protecting Groups in Synthesis

To overcome the challenge of selectivity in molecules with multiple reactive sites, such as ethane-1,2-diamine, chemists often employ protecting group strategies. libretexts.org A protecting group temporarily masks a reactive functional group, allowing a chemical transformation to be carried out selectively at another position in the molecule. bham.ac.uk

For the synthesis of this compound, one of the two amine groups of ethane-1,2-diamine can be protected. This ensures that the subsequent reaction with 2-chloroethanesulfonyl chloride occurs only at the unprotected amine, leading exclusively to the desired monosulfonylated product. After the sulfonamide is formed, the protecting group is removed in a separate step to reveal the free amine.

Commonly used amine protecting groups include the tert-butoxycarbonyl (Boc) group, which is cleaved under acidic conditions, and the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. google.combiosynth.com Sulfonamides themselves, such as those derived from p-toluenesulfonyl chloride (tosyl group), can also serve as protecting groups, though their removal often requires harsh conditions like reduction with sodium in liquid ammonia (B1221849). libretexts.org

| Protecting Group | Abbreviation | Structure | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | (CH3)3COCO- | Strong acid (e.g., Trifluoroacetic acid - TFA) |

| Benzyloxycarbonyl | Cbz or Z | C6H5CH2OCO- | Catalytic hydrogenation (e.g., H2, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fm-CH2O-CO- | Base (e.g., Piperidine in DMF) |

| p-Toluenesulfonyl | Tosyl (Ts) | p-CH3C6H4SO2- | Strong acid/heat or dissolving metal reduction (e.g., Na/NH3) |

| 2-Nitrobenzenesulfonyl | Nosyl (Ns) | o-NO2C6H4SO2- | Thiolates (e.g., Thiophenol with base) |

In the synthesis of more complex analogues, the concept of orthogonal protection is critical. bham.ac.uk Orthogonal protecting groups are sets of protecting groups that can be removed under distinct chemical conditions without affecting the others present in the molecule. jocpr.comnih.gov This allows for the sequential deprotection and modification of different functional groups within the same synthetic sequence.

For example, a synthetic intermediate could have one amine protected with a base-labile Fmoc group and another functional group, like a hydroxyl, protected with an acid-labile silyl (B83357) ether. The Fmoc group could be removed with a base to allow for reaction at that specific amine, leaving the silyl ether intact. This strategy is indispensable for the controlled synthesis of complex molecules. jocpr.com The combination of Fmoc for amines and tert-butyl (tBu) based groups for other functionalities is a common orthogonal strategy, as the former is removed by base and the latter by acid. biosynth.comresearchgate.net

Alternative Synthetic Routes to the this compound Scaffold

Besides the direct sulfonylation of amines with sulfonyl chlorides, other methods exist for the construction of the target scaffold.

One reported alternative synthesis for the hydrochloride salt of this compound begins with different starting materials. google.com The process involves:

Reacting 2-aminoethyl hydrogen sulfate (B86663) with 2-mercaptoethanol (B42355) in the presence of a base to synthesize 2-(2'-hydroxyethylmercapto)ethylamine.

Subsequent chlorination of the hydroxyl group, for example with thionyl chloride.

Oxidation of the sulfide (B99878) to a sulfone using an oxidizing agent like peracetic acid to yield the final product. google.com

Other general methodologies for forming sulfonamides that could potentially be adapted for this synthesis include:

Oxidative Coupling: The direct coupling of thiols and amines in the presence of an oxidizing agent to form the sulfonamide bond. rsc.org

From Sulfonic Acids: The direct reaction of sulfonic acids or their sodium salts with amines, often facilitated by microwave irradiation. organic-chemistry.org

Using SO2 Surrogates: The use of bench-stable sulfur dioxide surrogates, such as DABSO, which can react with Grignard reagents and then amines to produce sulfonamides. organic-chemistry.org

These alternative routes may offer advantages in terms of starting material availability, scalability, or avoidance of highly reactive sulfonyl chlorides.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to reduce environmental impact. tandfonline.com These approaches focus on using sustainable solvents, reducing waste, and employing milder reaction conditions.

One significant advancement is the replacement of traditional volatile organic compounds (VOCs) with more environmentally benign solvents. Sustainable and scalable protocols have been developed for synthesizing sulfonamides from amines and sulfonyl chlorides using deep eutectic solvents (DESs), such as those based on choline chloride and glycerol or urea. nih.govuniba.it These reactions can proceed at room temperature, yielding up to 97% of the product. uniba.it Water has also been successfully used as a solvent for sulfonamide synthesis, with products often precipitating out and being easily collected by filtration. researchgate.netrsc.org

Other green strategies include:

In-situ generation of sulfonyl chlorides: Methods have been developed for the oxidative chlorination of thiols to generate sulfonyl chlorides in situ, which then react with amines. This can be achieved using reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in sustainable solvents like water or ethanol. researchgate.netrsc.org

Mechanochemistry: A solvent-free mechanochemical approach using a ball mill has been demonstrated for sulfonamide synthesis. This method involves a tandem oxidation-chlorination of disulfides followed by amination. rsc.org

Catalytic Methods: A novel method using a magnetite-immobilized nano-Ruthenium catalyst has been developed for the direct coupling of sulfonamides and alcohols, producing only water as a byproduct. acs.org

Electrosynthesis: Electrochemistry offers a new route to synthesize sulfonamides under mild conditions, avoiding harsh reagents. chemistryworld.com

While these green methods have been demonstrated for a range of sulfonamides, their specific application to the synthesis of this compound would require adaptation. However, the successful use of sustainable solvents and in-situ reagent generation for structurally similar compounds provides a strong foundation for developing a greener synthesis for the title compound. uniba.itresearchgate.net

Table 3: Comparison of Green Chemistry Approaches for Sulfonamide Synthesis

| Approach | Key Feature | Advantages | Potential for this compound Synthesis | Reference |

|---|---|---|---|---|

| Deep Eutectic Solvents | Use of biodegradable, reusable solvents like ChCl/glycerol. | Avoids VOCs, mild conditions, high yields. | Highly applicable for the reaction of 2-chloroethanesulfonyl chloride with an amine. | nih.govuniba.it |

| Aqueous Synthesis | Water as the primary solvent. | Environmentally benign, simple product isolation. | Feasible, particularly if the product has low water solubility. | researchgate.netrsc.org |

| Mechanochemistry | Solvent-free reaction in a ball mill. | Eliminates solvent waste, cost-effective. | Could be adapted for the reaction of a solid amine with the sulfonyl chloride. | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 2 2 Chloroethanesulfonyl Ethan 1 Amine

Nucleophilic Reactivity of the Primary Amine Moiety

The presence of a lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile. libretexts.org This nucleophilicity allows it to readily react with a variety of electrophilic species, leading to the formation of a diverse range of derivatives.

N-Alkylation Reactions and Derivative Formation

The primary amine of 2-(2-chloroethanesulfonyl)ethan-1-amine can undergo nucleophilic substitution reactions with alkyl halides. This reaction, typically following an SN2 mechanism, involves the attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond.

A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation. The secondary amine product formed is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide to produce tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.orgmasterorganicchemistry.com Consequently, a mixture of products is common unless reaction conditions are carefully controlled, for instance, by using a large excess of the primary amine. wikipedia.org

Table 1: Representative N-Alkylation Reactions of this compound

| Alkylating Agent (R-X) | Product Name | Product Structure |

| Methyl iodide (CH₃I) | N-Methyl-2-(2-chloroethanesulfonyl)ethan-1-amine | ClCH₂CH₂SO₂CH₂CH₂NH(CH₃) |

| Ethyl bromide (CH₃CH₂Br) | N-Ethyl-2-(2-chloroethanesulfonyl)ethan-1-amine | ClCH₂CH₂SO₂CH₂CH₂NH(CH₂CH₃) |

| Benzyl chloride (C₆H₅CH₂Cl) | N-Benzyl-2-(2-chloroethanesulfonyl)ethan-1-amine | ClCH₂CH₂SO₂CH₂CH₂NH(CH₂C₆H₅) |

N-Acylation Reactions and Amide Formation

The primary amine moiety readily reacts with acylating agents, such as acyl chlorides and acid anhydrides, to form stable N-substituted amides. This transformation proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.ukdocbrown.info The amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. chemguide.co.uk Subsequent elimination of a chloride ion and deprotonation of the nitrogen results in the formation of the amide. chemguide.co.uk

Unlike N-alkylation, N-acylation is generally a highly selective reaction that reliably stops at the mono-acylated stage, as the resulting amide is significantly less nucleophilic than the starting amine, preventing further reactions. savemyexams.com

Table 2: Examples of N-Acylation Reactions and Amide Formation

| Acylating Agent | Product Name | Product Structure |

| Ethanoyl chloride (CH₃COCl) | N-(2-(2-Chloroethanesulfonyl)ethyl)acetamide | ClCH₂CH₂SO₂CH₂CH₂NHCOCH₃ |

| Benzoyl chloride (C₆H₅COCl) | N-(2-(2-Chloroethanesulfonyl)ethyl)benzamide | ClCH₂CH₂SO₂CH₂CH₂NHCOC₆H₅ |

| Ethanoic anhydride (B1165640) ((CH₃CO)₂O) | N-(2-(2-Chloroethanesulfonyl)ethyl)acetamide | ClCH₂CH₂SO₂CH₂CH₂NHCOCH₃ |

Condensation Reactions with Carbonyl Compounds

Primary amines participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgwikipedia.org The reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal (or carbinolamine) intermediate. wikipedia.orgpressbooks.pub This intermediate is then dehydrated, with the acid catalyst facilitating the removal of the hydroxyl group as a water molecule, to yield the final imine product. libretexts.orgyoutube.com The entire process is reversible and can be driven to completion by removing the water formed during the reaction. wikipedia.org

Table 3: Condensation Products with Various Carbonyl Compounds

| Carbonyl Compound | Product Name | Product Structure |

| Benzaldehyde (C₆H₅CHO) | (E)-N-Benzylidene-2-(2-chloroethanesulfonyl)ethan-1-amine | ClCH₂CH₂SO₂CH₂CH₂N=CHC₆H₅ |

| Acetone (B3395972) (CH₃COCH₃) | N-(Propan-2-ylidene)-2-(2-chloroethanesulfonyl)ethan-1-amine | ClCH₂CH₂SO₂CH₂CH₂(C=N)C(CH₃)₂ |

| Cyclohexanone (C₆H₁₀O) | N-(Cyclohexylidene)-2-(2-chloroethanesulfonyl)ethan-1-amine | ClCH₂CH₂SO₂CH₂CH₂N=C₆H₁₀ |

Electrophilic Reactivity of the Chloroethanesulfonyl Group

The chloroethanesulfonyl group is a potent electrophilic moiety. Its reactivity is primarily dictated by two factors: the electron-withdrawing nature of the sulfonyl group, which activates the adjacent carbons, and the presence of a good leaving group (chloride). A key mechanistic pathway involves the base-mediated elimination of hydrogen chloride to form a highly reactive vinyl sulfone intermediate. rit.edu This vinyl sulfone is an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. rsc.org

Reactions with External Nucleophiles (e.g., Oxygen, Sulfur, Carbon Nucleophiles)

In the presence of a base, this compound can eliminate HCl to generate N-(2-(vinylsulfonyl)ethyl)amine. This electron-deficient alkene is highly susceptible to Michael addition by soft nucleophiles. scripps.edu

Oxygen Nucleophiles: Alcohols and phenoxides can add across the double bond to form ether derivatives. Studies on divinyl sulfone show that primary alcohols are more reactive than secondary alcohols or phenols. rsc.org

Sulfur Nucleophiles: Thiols and thiolates are particularly effective nucleophiles for this reaction. The thiol-Michael addition to vinyl sulfones is known to be a rapid and highly selective "click" reaction, proceeding much faster than addition to other Michael acceptors like acrylates. rsc.org

Carbon Nucleophiles: Carbanions, such as those derived from malonates or β-ketoesters, can also serve as nucleophiles, leading to the formation of new carbon-carbon bonds.

Table 4: Michael Addition Products from In Situ Generated Vinyl Sulfone Intermediate

| Nucleophile | Reagent Example | Product Type |

| Oxygen | Sodium methoxide (B1231860) (NaOCH₃) | Ether |

| Sulfur | Ethanethiol (CH₃CH₂SH) | Thioether |

| Nitrogen | Piperidine (C₅H₁₀NH) | Amine |

| Carbon | Diethyl malonate (CH₂(COOEt)₂) | Diester |

Intramolecular Cyclization Pathways

The dual functionality of this compound allows for intramolecular reactions. The primary amine can act as an internal nucleophile, attacking the electrophilic chloroethanesulfonyl group. This cyclization can proceed via two potential pathways:

Direct Intramolecular SN2: The amine nitrogen could directly displace the chloride ion to form a four-membered azasultine ring. However, the formation of four-membered rings is often entropically and enthalpically disfavored.

Intramolecular Michael Addition: A more probable pathway involves the initial base-catalyzed elimination of HCl to form the vinyl sulfone intermediate. The tethered primary amine then undergoes a rapid intramolecular Michael addition to the vinyl group. This process would result in the formation of a stable, six-membered heterocyclic ring, specifically thiomorpholine-1,1-dioxide. Intramolecular cyclizations of related N-(2-chloroethyl) compounds are known to proceed to form cyclic structures. researchgate.net

This intramolecular conjugate addition is often kinetically favored over intermolecular reactions, leading to the efficient synthesis of the cyclic sulfonamide.

Formation of Cyclic Sulfonamides and Sultams

The presence of a nucleophilic primary amine and an alkyl chloride within the same molecule sets the stage for an intramolecular cyclization reaction. This process results in the formation of a stable six-membered heterocyclic compound known as a sultam, a cyclic sulfonamide.

In the case of this compound, an intramolecular nucleophilic attack by the amine nitrogen on the carbon atom bonded to the chlorine atom leads to the displacement of the chloride ion. This reaction forms Thiomorpholine 1,1-dioxide, a valuable heterocyclic intermediate in organic synthesis. chemimpex.com This type of cyclization is typically facilitated by a base, which deprotonates the ammonium salt form or enhances the nucleophilicity of the primary amine. Studies on analogous compounds, such as 2-(2-chloroethylthio)ethylamine hydrochloride, show that bases like triethylamine (B128534) (Et₃N), N,N-diisopropylethylamine (DIPEA), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are effective in promoting this ring closure. nih.govacs.org

Table 1: Conditions for Analogous Intramolecular Cyclization Reactions

| Precursor | Base (Equivalents) | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |

| 2-(2-chloroethylthio)ethylamine hydrochloride | DIPEA (2) | - | 100 | 5 min | Thiomorpholine | 86-89 (NMR Yield) | nih.gov |

| 2-(2-chloroethylthio)ethylamine hydrochloride | Et₃N (2) | - | 100 | 5 min | Thiomorpholine | 86-89 (NMR Yield) | nih.gov |

| 2-(2-chloroethylthio)ethylamine hydrochloride | DBU (2) | - | 100 | 5 min | Thiomorpholine | 86-89 (NMR Yield) | nih.gov |

Ring Expansion Reactions Initiated by Intramolecular Cyclization

Following the initial, and likely facile, intramolecular cyclization to the thermodynamically stable six-membered Thiomorpholine 1,1-dioxide, subsequent ring expansion is not a spontaneous process. Such transformations typically require substrates with specific functionalities designed to facilitate skeletal rearrangement.

While general synthetic strategies exist for the ring expansion of cyclic compounds, they often involve multi-step cascade reactions that are highly dependent on the substrate's structure. nih.gov For example, ring expansion protocols have been developed that are initiated by the reduction of a strategically placed nitro group or by using thiol reagents to promote a cascade of dearomatization, substitution, and expansion. nih.gov There is no evidence in the literature to suggest that the unsubstituted Thiomorpholine 1,1-dioxide, formed from this compound, would undergo a simple ring expansion reaction. Such a transformation would necessitate a more complex, multi-step synthetic sequence.

Elimination Reactions and Formation of Unsaturated Sulfonyl Compounds

As an alternative to intramolecular substitution, this compound can undergo an elimination reaction in the presence of a base, leading to the formation of an unsaturated sulfonyl compound.

Dehydrohalogenation to Vinyl Sulfonamide Derivatives

Dehydrohalogenation is a β-elimination reaction that removes a hydrogen halide from a substrate. wikipedia.org When treated with a strong base, this compound can eliminate a molecule of hydrogen chloride (HCl). This involves the abstraction of a proton from the carbon atom adjacent (alpha) to the sulfonyl group and the concurrent departure of the chloride ion from the neighboring (beta) carbon. The resulting product is 2-(ethenesulfonyl)ethan-1-amine, an example of a vinyl sulfone derivative. wikipedia.org

This reaction pathway is in direct competition with the intramolecular cyclization. The outcome can often be controlled by the choice of base and reaction conditions. Strong, sterically hindered bases, such as potassium tert-butoxide, tend to favor elimination over substitution. youtube.com The dehydrochlorination of the related compound, bis(2-chloroethyl) sulfone, with a weak base like sodium carbonate yields the substitution product, whereas stronger bases like sodium hydroxide (B78521) can promote further reactions. wikipedia.org

Table 2: Base-Induced Reactions of Analogous Chloroethyl Sulfones

| Substrate | Base | Conditions | Major Product(s) | Reference |

| bis(2-chloroethyl) sulfone | Sodium Carbonate (aq) | - | bis(2-hydroxyethyl)sulfone (Substitution) | wikipedia.org |

| bis(2-chloroethyl) sulfone | Sodium Hydroxide (aq) | Reflux | p-Oxathiane-4,4-dioxide (Cyclization) | wikipedia.org |

| General Alkyl Halides | Potassium tert-butoxide | - | Alkene (Elimination, Hoffman Product) | youtube.com |

| General Alkyl Halides | Potassium Hydroxide | Ethanol | Alkene (Elimination, Zaitsev Product) | wikipedia.org |

Mechanistic Studies of Elimination Processes, Including Sulfene (B1252967) Intermediates

The base-promoted dehydrohalogenation of this compound is best described by the bimolecular elimination (E2) mechanism. youtube.com This mechanism involves a single, concerted step where the base removes a proton from the carbon alpha to the sulfonyl group. Simultaneously, the electron pair from the C-H bond shifts to form a π-bond between the α and β carbons, and the chloride leaving group departs. youtube.comyoutube.com For the E2 mechanism to occur efficiently, a specific stereochemical arrangement, known as anti-periplanar geometry, is typically required between the proton being abstracted and the leaving group. youtube.com

The formation of a sulfene intermediate (R-CH=SO₂) is another possible mechanism in sulfonyl chemistry. However, sulfenes are typically generated from alkanesulfonyl chlorides that possess an α-hydrogen, via treatment with a base. They are not the expected intermediate in the dehydrohalogenation of β-halo sulfones. The elimination reaction of this compound involves the removal of a proton from the β-position relative to the chlorine atom, a process that leads directly to the vinyl sulfone without proceeding through a sulfene. While thermal elimination of sulfinic acid from sulfones can occur via a pericyclic syn-elimination (Ei mechanism), this is a high-temperature, gas-phase process and is mechanistically distinct from the base-induced dehydrohalogenation. researchgate.netwikipedia.org

Redox Chemistry of the Sulfonyl Moiety

The sulfonyl group contains sulfur in its highest possible oxidation state (+6), rendering it generally resistant to further oxidation. wikipedia.orgacsgcipr.org Consequently, the redox chemistry of the sulfonyl moiety is characterized primarily by reduction and, under certain conditions, radical-mediated C-S bond cleavage.

Oxidation of the sulfonyl group is not feasible. While the molecule as a whole could be oxidized at other positions, the sulfur center is inert. Thermal decomposition at high temperatures (>350 °C for acyclic sulfones) can lead to the extrusion of sulfur dioxide (SO₂), which is a formal redox process. acs.org

Reduction of the sulfonyl group to a sulfide (B99878) is a challenging but synthetically useful transformation. This conversion requires potent reducing agents due to the stability of the sulfone. acs.org Reagents such as lithium aluminum hydride (LiAlH₄), diisobutylaluminum hydride (DIBAL-H), and dissolving metals like sodium in liquid ammonia (B1221849) have been successfully employed. acs.orgcdnsciencepub.comwikipedia.org More recently, combinations like LiAlH₄-TiCl₄ have been developed for rapid reduction under milder conditions.

Another facet of sulfone reactivity involves single-electron reduction. This process can induce the cleavage of the carbon-sulfur bond to generate a carbon-centered radical and a sulfinate anion. rsc.org This modern approach allows sulfones to serve as precursors to nucleophilic radicals for use in C-C bond-forming reactions. rsc.orgresearchgate.net

Table 3: Selected Reagents for the Reduction of Sulfones to Sulfides

| Reagent(s) | Substrate Type | Conditions | Comments | Reference(s) |

| Lithium Aluminum Hydride (LiAlH₄) | Aliphatic, Cyclic, Aromatic | Elevated temperatures often required | One of the most common but powerful reagents. | acs.org |

| Diisobutylaluminum Hydride (DIBAL-H) | Aliphatic, Cyclic, Aromatic | Toluene, reflux | Effective and convenient; stoichiometry suggests a free sulfide product. | cdnsciencepub.com |

| LiAlH₄-TiCl₄ | Aliphatic, Aromatic | THF, -78 °C to RT | Rapid and high-yielding method. | |

| Sodium or Lithium in Liquid Ammonia | Alkyl | Liquid NH₃ | Strongly basic conditions can be a limitation. | wikipedia.org |

| Aluminum Amalgam (Al/Hg) | α-Sulfonylated carbonyls | - | Chemoselective for α-sulfonylated carbonyl groups. | wikipedia.org |

| Samarium(II) Iodide (SmI₂) | β-Acyloxy sulfones | HMPA | Promotes reductive elimination to alkenes (Julia olefination). | wikipedia.org |

Advanced Spectroscopic Characterization Techniques for 2 2 Chloroethanesulfonyl Ethan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In ¹H NMR spectroscopy of 2-(2-Chloroethanesulfonyl)ethan-1-amine, the protons on the two distinct ethyl chains give rise to characteristic signals. The electron-withdrawing effects of the sulfonyl (-SO₂) and chloro (-Cl) groups cause the adjacent protons to appear at a lower field (higher ppm value), a phenomenon known as deshielding. docbrown.infodocbrown.info The protons closer to the amine (-NH₂) group are also influenced by its electronegativity.

The expected spectrum would feature four distinct multiplets, likely triplets, corresponding to the four methylene (B1212753) (-CH₂) groups. The integration of these signals would confirm a 2:2:2:2 proton ratio, consistent with the molecule's structure. Spin-spin coupling between adjacent, non-equivalent protons would lead to the splitting of signals, typically following the n+1 rule. docbrown.infodocbrown.info For example, a -CH₂- group adjacent to another -CH₂- group would appear as a triplet (n=2, 2+1=3). The amine protons (-NH₂) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Cl-CH₂ -CH₂-SO₂ | ~3.8 | Triplet (t) | 2H |

| Cl-CH₂-CH₂ -SO₂ | ~3.5 | Triplet (t) | 2H |

| SO₂-CH₂ -CH₂-NH₂ | ~3.4 | Triplet (t) | 2H |

| SO₂-CH₂-CH₂ -NH₂ | ~3.1 | Triplet (t) | 2H |

| -NH₂ | ~1.5-3.0 | Broad Singlet (br s) | 2H |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of this compound, four unique carbon signals are expected. Similar to ¹H NMR, the chemical shifts are influenced by the electronegativity of adjacent functional groups. docbrown.info Carbons bonded to the sulfonyl group, chlorine, and nitrogen will be deshielded and appear at a higher chemical shift. docbrown.infochemicalbook.comwisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

| Carbon Atom (Label) | Predicted Chemical Shift (δ, ppm) |

| Cl-C H₂-CH₂-SO₂ | ~42 |

| Cl-CH₂-C H₂-SO₂ | ~55 |

| SO₂-C H₂-CH₂-NH₂ | ~53 |

| SO₂-CH₂-C H₂-NH₂ | ~39 |

2D NMR experiments are instrumental in confirming the precise atomic connectivity by showing correlations between nuclei. slideshare.netemerypharma.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show cross-peaks between the adjacent methylene groups on each ethyl chain, confirming their connectivity. For instance, the protons of Cl-CH₂ - would show a correlation to the protons of -CH₂ -SO₂, and similarly, the protons of SO₂-CH₂ - would correlate with the protons of -CH₂ -NH₂.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edu Each of the four methylene proton signals in the ¹H NMR spectrum would show a cross-peak to its corresponding carbon signal in the ¹³C NMR spectrum, allowing for unambiguous assignment of each carbon atom. emerypharma.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations, typically over two to three bonds (²J and ³J couplings), between protons and carbons. columbia.edu This is crucial for connecting different fragments of the molecule. For example, HMBC would show a correlation between the protons on the carbon adjacent to the chlorine (Cl-CH₂ -) and the carbon on the other side of the sulfonyl group (SO₂-C H₂-), confirming the linkage across the sulfone functional group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. libretexts.org In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺), which can then break down into smaller, characteristic fragment ions. libretexts.org

The mass spectrum of this compound would be expected to show a molecular ion peak. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for any chlorine-containing fragment, with a ratio of approximately 3:1 for the ³⁵Cl (M) and ³⁷Cl (M+2) isotopes.

Key fragmentation pathways would include:

Alpha-cleavage: The bond adjacent to the nitrogen atom is prone to breaking, which is a common fragmentation pattern for amines. libretexts.orgmiamioh.edudocbrown.info This would result in the loss of an alkyl radical and the formation of a stable iminium ion.

Cleavage of C-S and S-C bonds: The bonds around the sulfonyl group can also cleave, leading to fragments corresponding to the chloroethyl and aminoethyl portions of the molecule. dtic.mil

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (mass/charge) | Possible Fragment Structure | Description |

| 175/177 | [C₄H₁₀ClNO₂S]⁺ | Molecular Ion (M⁺) |

| 30 | [CH₂=NH₂]⁺ | Result of alpha-cleavage |

| 63/65 | [ClCH₂CH₂]⁺ | Chloroethyl cation |

| 112/114 | [ClCH₂CH₂SO₂]⁺ | Chloroethanesulfonyl fragment |

| 145 | [M - CH₂Cl]⁺ | Loss of a chloromethyl radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. docbrown.info The technique measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies.

The IR spectrum of this compound would display characteristic absorption bands confirming the presence of the amine and sulfonyl groups.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) |

| Primary Amine | N-H stretch | 3300-3500 (two bands, often broad) |

| Primary Amine | N-H bend (scissoring) | 1580-1650 |

| Sulfonyl | S=O asymmetric stretch | 1300-1350 (strong) |

| Sulfonyl | S=O symmetric stretch | 1120-1160 (strong) |

| Alkane | C-H stretch | 2850-2960 |

| Chloroalkane | C-Cl stretch | 600-800 |

The presence of two strong bands in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ is highly indicative of the sulfonyl group. researchgate.net The N-H stretching vibrations of the primary amine group would typically appear as two distinct, somewhat broad peaks in the 3300-3500 cm⁻¹ region. docbrown.info

Advanced Techniques for Solid-State Structure Elucidation (e.g., X-ray Crystallography of Derivatives)

While the spectroscopic methods above define the molecular structure, X-ray crystallography provides the definitive solid-state structure, including precise bond lengths, bond angles, and conformation. Obtaining suitable single crystals of the parent amine can sometimes be challenging.

A common strategy is to prepare a crystalline derivative. researchgate.netnih.gov For this compound, the primary amine group can be readily reacted with various reagents to form stable, crystalline solids such as amides, sulfonamides, or salts (e.g., hydrochloride). universityofgalway.ieresearchgate.net These derivatives often have improved crystallinity, allowing for successful single-crystal X-ray diffraction analysis. universityofgalway.iersc.org The resulting crystal structure would confirm the atomic connectivity and reveal the preferred conformation of the ethyl chains and the geometry around the sulfur atom in the solid state. researchgate.netnih.gov

Theoretical and Computational Investigations of 2 2 Chloroethanesulfonyl Ethan 1 Amine

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. For a compound like 2-(2-chloroethanesulfonyl)ethan-1-amine, these computational methods can provide deep insights into its electronic structure, reactivity, and molecular properties, even in the absence of extensive experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various molecular properties. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine key electronic and structural parameters.

The electronic structure is characterized by the distribution of electrons within the molecule. The sulfonyl group (-SO2-) is strongly electron-withdrawing, which significantly influences the electron density of the adjacent atoms. This would lead to a partial positive charge on the sulfur atom and the neighboring carbon atoms. The chlorine atom, also being electronegative, further withdraws electron density from its attached carbon. Conversely, the amine group (-NH2) is a weak electron-donating group. This interplay of electron-withdrawing and -donating groups governs the molecule's reactivity.

Reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated using DFT. The HOMO is likely to be localized on the amine group, indicating its nucleophilic character. The LUMO, on the other hand, would be expected to be distributed around the chloroethyl and sulfonyl moieties, highlighting the electrophilic sites of the molecule. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Furthermore, DFT can be used to generate an electrostatic potential map, which visually represents the charge distribution and helps identify sites susceptible to nucleophilic or electrophilic attack. In this compound, the regions around the amine group would show a negative potential (red), while the areas near the hydrogen atoms of the amine group and the carbon atoms attached to the sulfonyl and chlorine groups would exhibit a positive potential (blue).

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Illustrative)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | ~ -0.5 eV | Indicates the energy of the lowest unoccupied orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | ~ 7.0 eV | Reflects the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | ~ 4.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: These are illustrative values based on similar molecules and would require specific DFT calculations for this compound for precise figures.

Ab Initio Methods for Molecular Properties and Interactions

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate molecular properties and interaction energies, albeit at a higher computational cost than DFT.

For this compound, ab initio calculations would be valuable for refining the geometric parameters (bond lengths, bond angles, and dihedral angles) and for studying intermolecular interactions. For instance, the hydrogen bonding capabilities of the amine group could be accurately modeled. These calculations can quantify the strength of hydrogen bonds formed between the amine group of one molecule and the sulfonyl oxygen or chlorine atom of another, which is crucial for understanding its behavior in condensed phases.

Table 2: Predicted Geometric Parameters of this compound from Ab Initio Calculations (Illustrative)

| Parameter | Predicted Value |

| C-S Bond Length | ~ 1.78 Å |

| S=O Bond Length | ~ 1.45 Å |

| C-Cl Bond Length | ~ 1.80 Å |

| C-N Bond Length | ~ 1.47 Å |

| C-S-C Bond Angle | ~ 104° |

| O-S-O Bond Angle | ~ 120° |

Note: These are illustrative values based on general bond lengths and angles for similar functional groups and would require specific ab initio calculations for this compound for precise figures.

Mechanistic Pathway Elucidation and Transition State Analysis via Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms. For this compound, which possesses multiple reactive sites, theoretical calculations can map out potential reaction pathways and identify the most favorable ones. A likely reaction is the intramolecular cyclization to form a six-membered ring, thiomorpholine-1,1-dioxide, through the displacement of the chloride ion by the amine group.

To study this, computational chemists would model the potential energy surface of the reaction. This involves locating the structures of the reactant, product, and any intermediates, as well as the transition states that connect them. The transition state is a critical point on the reaction pathway, representing the energy maximum. By calculating the energy of the transition state, the activation energy for the reaction can be determined, which is directly related to the reaction rate.

DFT is commonly used for these calculations. The nature of the transition state can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to ensure that the identified transition state correctly connects the reactant and product.

Conformational Analysis and Stereochemical Considerations

The flexibility of the ethyl chains in this compound allows it to adopt various conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space. This is crucial as the conformation can significantly impact the molecule's reactivity and biological activity.

Computational methods can be used to perform a systematic search of the conformational space. By rotating the single bonds in the molecule and calculating the energy of each resulting conformer, a potential energy surface can be constructed. The most stable conformers will correspond to the minima on this surface.

For this compound, the key dihedral angles to consider are those around the C-C and C-S bonds. The interactions between the bulky sulfonyl group, the chlorine atom, and the amine group will be the primary determinants of the conformational preferences. Intramolecular hydrogen bonding between the amine hydrogens and the sulfonyl oxygens could also play a significant role in stabilizing certain conformations. Studies on similar molecules like taurine (B1682933) have shown the importance of such intramolecular interactions in determining the preferred geometry. nih.govresearchgate.net

Table 3: Relative Energies of Plausible Conformers of this compound (Illustrative)

| Conformer | Dihedral Angle (N-C-C-S) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 (Reference) |

| Gauche 1 | 60° | 1.2 |

| Gauche 2 | -60° | 1.5 |

Note: These are illustrative values. The actual relative energies would depend on the interplay of steric and electronic effects and would need to be calculated for the specific molecule.

Molecular Dynamics Simulations (where applicable for complex interactions)

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase, such as in a solvent or a biological environment. MD simulations model the movement of atoms and molecules over time based on a force field, which is a set of parameters that describe the potential energy of the system.

For this compound, MD simulations could be used to study its solvation in water. This would involve placing a model of the molecule in a box of water molecules and simulating their movements. Such simulations can provide information about the structure of the solvation shell around the molecule, the dynamics of the water molecules, and the strength of the solute-solvent interactions. This would be particularly insightful for understanding how the polar amine and sulfonyl groups and the nonpolar ethyl backbone interact with water.

In a biological context, if this compound were to interact with a protein, MD simulations could be used to model this interaction. By docking the molecule into the active site of the protein and running a simulation, one could observe the stability of the binding, the key interactions that hold the molecule in place, and any conformational changes that occur in either the molecule or the protein upon binding.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Role as a Key Intermediate in Complex Molecule Synthesis

The compound's distinct reactive sites—the primary amine and the chloroethanesulfonyl group—can be addressed selectively, positioning it as a key intermediate in the synthesis of elaborate molecules, including pharmaceutically relevant scaffolds.

The primary amine group of 2-(2-chloroethanesulfonyl)ethan-1-amine serves as a versatile handle for the synthesis of a wide array of sulfonamides. The standard and highly reliable reaction involves the condensation of the amine with various sulfonyl chlorides (R-SO₂Cl) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to furnish the corresponding N-substituted sulfonamide. mdpi.comresearchgate.net This reaction introduces a new substituent (R) while retaining the reactive chloroethanesulfonyl tail, yielding bifunctional intermediates poised for further elaboration.

This strategy allows for the systematic introduction of diverse structural motifs, including aryl, heteroaryl, and alkyl groups, depending on the choice of sulfonyl chloride. The resulting sulfonamides are not merely final products but are themselves valuable intermediates. The retained chloroethyl sulfone group can undergo subsequent transformations, such as nucleophilic substitution of the chloride or elimination to form a vinyl sulfone, thereby enabling the creation of complex and functionally dense molecules.

Table 1: Examples of Potential Sulfonamide Scaffolds from this compound

| Sulfonyl Chloride Reactant | Resulting Sulfonamide Structure | Potential R-Group Diversity |

|---|---|---|

| Benzenesulfonyl chloride | N-(2-(2-Chloroethanesulfonyl)ethyl)benzenesulfonamide | Aryl |

| p-Toluenesulfonyl chloride | N-(2-(2-Chloroethanesulfonyl)ethyl)-4-methylbenzenesulfonamide | Substituted Aryl |

| Methanesulfonyl chloride | N-(2-(2-Chloroethanesulfonyl)ethyl)methanesulfonamide | Alkyl |

The dual functionality of this compound is particularly advantageous for the synthesis of heterocyclic compounds. The inherent amine nucleophile and the electrophilic character of the β-chloroethyl sulfone moiety can be exploited in intramolecular cyclization reactions to form various saturated heterocycles.

One plausible synthetic route involves an initial reaction at the amine functionality, for example, acylation or sulfonylation, followed by an intramolecular nucleophilic substitution. In this sequence, the newly formed amide or sulfonamide nitrogen atom can act as an internal nucleophile, displacing the chloride to form a cyclic sulfonamide, known as a sultam. This approach provides a direct pathway to substituted thiomorpholine-1,1-dioxide derivatives, which are important scaffolds in medicinal chemistry.

Furthermore, the precursor 2-chloroethanesulfonyl chloride has been utilized in the synthesis of larger heterocyclic rings like 1,5,2-dithiazepine 1,1-dioxides. rsc.org This highlights the general utility of the chloroethanesulfonyl unit in building complex ring systems through sulfonylation and subsequent intramolecular reactions. rsc.org

Utility in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing portions of all starting materials, benefit from building blocks with multiple reactive sites. beilstein-journals.org this compound is a prime candidate for MCRs, with its primary amine capable of participating in imine- or enamine-based MCRs like the Strecker or Mannich reactions. beilstein-journals.org The chloroethanesulfonyl group can remain as a spectator during the initial bond-forming events, providing a reactive handle for post-MCR modifications.

The compound is also well-suited for cascade reactions, where a single trigger event initiates a sequence of intramolecular transformations. A key transformation of the β-chloroethyl sulfone moiety is its base-mediated elimination of hydrogen chloride to generate an in situ vinyl sulfone. Vinyl sulfones are potent Michael acceptors and can participate in a variety of cascade sequences. For instance, a reaction could be designed where an intermolecular Michael addition to the newly formed vinyl sulfone is immediately followed by an intramolecular cyclization involving the amine group, leading to complex heterocyclic structures in a single, efficient operation.

Development of Novel Reagents and Catalyst Ligands Utilizing the Compound's Structure

The primary amine of this compound provides a straightforward point of attachment for constructing more complex molecules, including specialized reagents and ligands for catalysis. Amine functionalities are central to the structure of many classes of ligands used in transition-metal catalysis.

For example, the compound can be readily converted into a Schiff base ligand through condensation with a suitable aldehyde or ketone. If the carbonyl compound also contains another donor atom (like a hydroxyl or pyridine nitrogen), the resulting Schiff base can act as a bidentate or tridentate ligand for various metals. The sulfone group, while generally considered weakly coordinating, could influence the electronic properties and steric environment of the resulting metal complex.

Alternatively, the amine can be used to anchor the entire molecule to a solid support or a larger molecular framework, creating functionalized materials or bespoke reagents where the chloroethanesulfonyl group is presented for specific chemical interactions.

Exploitation of Ethanesulfonyl and Chloroethyl Moieties in Tandem Transformations

The true synthetic power of the chloroethanesulfonyl group lies in its capacity for tandem, or sequential, transformations. This functionality is essentially a masked version of a vinyl sulfone, a highly valuable functional group in organic synthesis.

A common and powerful tandem sequence is initiated by a base, which promotes the elimination of HCl (dehydrochlorination) to form a vinyl sulfone intermediate. This electrophilic alkene is then immediately trapped by a nucleophile present in the reaction mixture in a conjugate (Michael) addition reaction. This one-pot elimination/Michael addition sequence is highly efficient for forming new carbon-carbon or carbon-heteroatom bonds at the β-position relative to the sulfone.

Table 2: Potential Tandem Elimination/Michael Addition Reactions

| Nucleophile (Nu⁻) | Product of Tandem Reaction | Bond Formed |

|---|---|---|

| Malonate Ester | Diethyl 2-(2-(2-aminoethylsulfonyl)ethyl)malonate | C-C |

| Thiophenol | 2-(2-(Phenylthio)ethanesulfonyl)ethan-1-amine | C-S |

| Piperidine | 1-(2-(2-Aminoethylsulfonyl)ethyl)piperidine | C-N |

This sequence effectively uses the chloroethyl group as a leaving group and the sulfone to activate the molecule for nucleophilic attack. The reaction is stereoselective in many cases and provides a robust method for constructing complex aliphatic chains with precise control over functionality. researchgate.net

Conclusion and Future Research Perspectives

Summary of Current Research Contributions to 2-(2-Chloroethanesulfonyl)ethan-1-amine Chemistry

Currently, the publicly documented research on this compound is sparse, with significant contributions primarily centered on its synthesis. The most detailed available procedure is outlined in a patent, which describes a multi-step process for the preparation of its hydrochloride salt. google.com This synthetic route is noteworthy as it provides a viable pathway to obtain the compound, thereby enabling any future investigations into its properties and reactivity.

The patented method begins with the reaction of 2-aminoethyl hydrogen sulfate (B86663) and 2-mercaptoethanol (B42355) in the presence of an inorganic base to form the intermediate, 2-(2'-hydroxyethylmercapto)ethylamine. google.com This intermediate is then subjected to simultaneous chlorination and oxidation to yield the final product, 2-(2'-chloroethylsulfonyl)ethylamine hydrochloride. google.com The authors of the patent suggest that this method is advantageous due to the use of inexpensive and readily available starting materials, a shortened reaction process, and the ability to produce a high-purity product in high yield, making it suitable for industrial applications. google.com

Below is a summary of the synthetic approach detailed in the patent:

| Step | Reactants | Key Transformation | Product |

| 1 | 2-Aminoethyl hydrogen sulfate, 2-Mercaptoethanol | Synthesis of the sulfide (B99878) precursor | 2-(2'-Hydroxyethylmercapto)ethylamine |

| 2 | 2-(2'-Hydroxyethylmercapto)ethylamine, Chlorine Gas | Simultaneous chlorination and oxidation | 2-(2'-Chloroethylsulfonyl)ethylamine hydrochloride |

This synthetic contribution is foundational, as the availability of a compound is a prerequisite for any further exploration of its chemical behavior and potential applications.

Identification of Unexplored Synthetic Avenues

While a viable synthetic route to this compound hydrochloride has been established, there remain several unexplored avenues for its synthesis. google.com Alternative strategies could offer advantages in terms of efficiency, cost, or scalability.

One potential alternative approach involves the use of thionyl chloride to convert an appropriate amino alcohol precursor into the corresponding chloroethylamine derivative. The synthesis of various 2-chloroethylamine (B1212225) compounds, such as 2-chloroethylamine hydrochloride and tris(2-chloroethyl)amine hydrochloride, has been achieved through the reaction of the corresponding ethanolamine (B43304) with thionyl chloride. google.comchemicalbook.com A similar strategy could be envisioned for this compound, potentially starting from a precursor like 2-(2-hydroxyethylsulfonyl)ethan-1-amine. Computational studies have been used to investigate the mechanisms of reactions between β-amino alcohols and thionyl chloride, which could inform the development of such a synthetic route. researchgate.net

Furthermore, other chlorinating agents could be explored. While the patented method utilizes chlorine gas for both chlorination and oxidation, other reagents might offer milder reaction conditions or different selectivities. google.com The synthesis of related sulfonamides has been achieved by reacting sulfonyl chlorides with amines. googleapis.com A convergent synthesis could therefore be imagined, where a precursor containing the ethanesulfonyl-ethan-1-amine backbone is synthesized first, followed by a final chlorination step. The exploration of these and other synthetic strategies could lead to more versatile and efficient methods for obtaining this compound.

Emerging Mechanistic Insights and Remaining Questions

Due to the limited body of research, there are no specific mechanistic studies available for this compound. However, its structure, which incorporates a nucleophilic primary amine, an electrophilic alkyl chloride, and a sulfone group, suggests a rich and complex reactivity that warrants investigation. The primary mechanistic questions revolve around the interplay of these functional groups.

A key area for future mechanistic study is the compound's behavior in nucleophilic substitution reactions. The primary amine is a good nucleophile, capable of reacting with various electrophiles. rsc.org Conversely, the chloroethyl group, activated by the electron-withdrawing sulfonyl group, is susceptible to nucleophilic attack. This bifunctionality could lead to intramolecular reactions, such as cyclization, or intermolecular reactions, including polymerization or reactions with other nucleophiles. Understanding the kinetics and thermodynamics of these competing pathways is a crucial unanswered question.

Insights might be drawn from studies on related compounds. For instance, research on the hydrolysis of 2-chloroethyl ethyl sulfide has revealed complex mechanisms involving the formation of sulfonium (B1226848) salts, which deviate from simple first-order kinetics. nih.gov Similar complexities could arise in reactions involving this compound. Future research could employ kinetic studies, computational modeling, and the isolation of reaction intermediates to elucidate the mechanisms governing its reactivity. researchgate.netresearchgate.net

Potential for Novel Synthetic Methodologies and Reagent Design

The bifunctional nature of this compound makes it an attractive candidate for the development of novel synthetic methodologies and as a versatile building block in reagent design. Its ability to act as both a nucleophile and an electrophile opens up possibilities for its use in the construction of more complex molecules.

One promising application is in the synthesis of heterocyclic compounds. The amine and chloroethylsulfonyl moieties are positioned in a way that could facilitate the formation of various ring structures, such as substituted piperazines or other sulfur- and nitrogen-containing heterocycles. These structural motifs are prevalent in many biologically active molecules.

Furthermore, this compound could be utilized as a linker in the design of new reagents. For example, it could be used to tether a specific functional group to a solid support or to another molecule. The sulfonyl group, known for its chemical stability and ability to engage in hydrogen bonding, could also impart useful properties to the resulting molecules. The development of novel synthetic methods that leverage the unique reactivity of this compound could provide access to new classes of molecules with potentially interesting applications in medicinal chemistry, materials science, and other fields. nih.govresearchgate.net

Q & A

Q. What are the recommended methods for synthesizing 2-(2-Chloroethanesulfonyl)ethan-1-amine, and what key reaction conditions influence yield and purity?

The synthesis typically involves sulfonylation of an ethan-1-amine precursor using 2-chloroethanesulfonyl chloride as a key reagent. A common approach includes:

- Step 1 : Reaction of ethanolamine derivatives with 2-chloroethanesulfonyl chloride under controlled alkaline conditions (e.g., in the presence of triethylamine) to form the sulfonamide bond.

- Step 2 : Purification via recrystallization or column chromatography to isolate the product.

Critical factors include temperature control (0–5°C to minimize side reactions), stoichiometric excess of the sulfonyl chloride, and inert atmosphere to prevent hydrolysis . Solvent choice (e.g., dichloromethane or THF) also impacts reaction efficiency .

Q. How should researchers handle and store this compound to ensure laboratory safety, given its potential hazards?

While direct toxicological data for this compound is limited, precautions for analogous sulfonyl chlorides and amines apply:

- Handling : Use nitrile gloves, protective eyewear, and fume hoods to avoid inhalation or skin contact. Conduct reactions in sealed systems if possible .

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent degradation. Avoid proximity to bases or oxidizing agents .

- Waste disposal : Neutralize with dilute sodium bicarbonate before disposal as hazardous chemical waste .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound, and how can conflicting spectroscopic data be resolved?

- Primary techniques :

- ¹H/¹³C NMR : Confirm sulfonyl and amine group positions. For example, the sulfonyl group causes deshielding of adjacent protons (~δ 3.5–4.5 ppm) .

- LC-MS : Assess purity and molecular ion ([M+H]⁺ expected at m/z 188).

- Elemental analysis : Verify C, H, N, S, and Cl composition.

- Resolving contradictions : Cross-validate with IR (S=O stretch at ~1350–1150 cm⁻¹) and X-ray crystallography for absolute configuration. Replicate assays in triplicate to minimize experimental error .

Q. In enzymatic or catalytic studies, how does the sulfonyl group in this compound influence its reactivity compared to analogous amines without this functional group?

The sulfonyl group is electron-withdrawing, reducing the amine’s nucleophilicity and altering its interaction with biological targets. For example:

- Enzymatic inhibition : The sulfonyl moiety may sterically hinder binding to active sites or participate in hydrogen bonding with catalytic residues, as seen in transaminase assays with similar substrates .

- Catalytic reactions : The chloro group facilitates nucleophilic substitution, enabling cross-coupling or polymerization reactions not feasible with unmodified amines .

Q. What strategies can mitigate side reactions like sulfone elimination or chloride displacement during derivatization of this compound?

- Temperature control : Maintain reactions below 30°C to suppress elimination pathways.

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce chloride displacement .

- Protecting groups : Temporarily protect the amine with Boc or Fmoc groups during sulfonylation to prevent undesired nucleophilic attacks .

Q. How can computational chemistry predict interactions of this compound with biological targets or catalysts?

- DFT calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict reactivity in nucleophilic substitutions.

- Molecular docking : Simulate binding affinities with enzymes (e.g., cytochrome P450) by analyzing sulfonyl-amine interactions in active sites .

- MD simulations : Assess stability in aqueous vs. lipid environments to guide drug delivery studies .

Q. What considerations are critical when designing kinetic studies to evaluate the compound’s stability under varying pH and temperature conditions?

- Experimental design : Use buffered solutions (pH 2–12) and monitor degradation via UV-Vis or HPLC at intervals (e.g., 0, 24, 48 hrs).

- Data interpretation : Apply Arrhenius plots to model temperature-dependent decay. Note that acidic conditions may hydrolyze the sulfonyl group, while alkaline conditions promote amine oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.